(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and thiophene rings through a series of coupling reactions. The final step often involves the formation of the acrylamide moiety through an amide coupling reaction under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide include:
- (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide
- (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(benzofuran-2-yl)acrylamide
- (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(indole-2-yl)acrylamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(E)-N-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(7-6-14-4-3-11-21-14)18-13-8-10-19(12-13)15-5-1-2-9-17-15/h1-7,9,11,13H,8,10,12H2,(H,18,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGAQEDZUPDWQB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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